molecular formula C13H10O4 B6616306 4-(methoxycarbonyl)naphthalene-2-carboxylicacid CAS No. 1042354-75-5

4-(methoxycarbonyl)naphthalene-2-carboxylicacid

Cat. No.: B6616306
CAS No.: 1042354-75-5
M. Wt: 230.22 g/mol
InChI Key: YLFRNENVIDDNOU-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)naphthalene-2-carboxylic acid is a naphthalene derivative featuring a methoxycarbonyl (-COOCH₃) group at position 4 and a carboxylic acid (-COOH) group at position 2 of the naphthalene ring. These derivatives are primarily used in pharmaceutical research, materials science, and organic synthesis due to their aromatic rigidity and functional versatility .

Properties

IUPAC Name

4-methoxycarbonylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRNENVIDDNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, dimethyl 1,4-naphthalenedicarboxylate undergoes hydrolysis using potassium hydroxide (KOH) in tetrahydrofuran (THF) at room temperature for 6 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the mono-acid product. Adapting this method for the 2,4-isomer would involve analogous steps:

  • Base Selection : KOH (110–130% equivalents relative to the diester) in THF facilitates controlled hydrolysis. The solvent’s aprotic nature limits over-hydrolysis, while the base strength ensures selective de-esterification.

  • Temperature and Time : Room temperature (20°C) and 6-hour reaction time balance reactivity and selectivity, minimizing side reactions such as di-acid formation.

  • Workup Protocol : After hydrolysis, cooling the mixture to 0°C and adding water enables phase separation. Washing with toluene removes unreacted diester, while subsequent acidification (pH 3.5–6.0) precipitates the mono-acid.

Key Data :

  • Yield : 92% for the 1,4-isomer.

  • Purity : 96.2% after filtration and drying.

Regioselectivity Challenges

The position of ester groups significantly influences hydrolysis rates. For 2,4-naphthalenedicarboxylates, steric hindrance at position 2 may slow hydrolysis compared to position 4. Electronic effects, such as electron-withdrawing carboxylate groups, could further modulate reactivity. Studies on analogous systems (e.g., cyclohexane-1,4-dicarboxylates) show that barium hydroxide octahydrate in 80% methanol/water selectively hydrolyzes one ester with 80% yield, suggesting that adjusting the base (e.g., Ba(OH)₂ vs. KOH) might enhance selectivity for the 2-position.

Oxidation of Substituted Acetylnaphthalenes

Sodium hypochlorite (NaOCl) oxidation of 4-acetyl-2-methylnaphthalene offers an alternative pathway, converting the methyl group to a carboxylic acid while preserving the acetyl group, which is subsequently esterified.

Oxidation Mechanism

  • Hypochlorite Oxidation : NaOCl in aqueous medium oxidizes the methyl group at position 2 to a carboxylate. For example, 4-acetyl-2-methylnaphthalene reacts with NaOCl under reflux to yield 4-acetyl-2-naphthoic acid.

  • Esterification : The acetyl group at position 4 is then converted to methoxycarbonyl via reaction with methanol and an acid catalyst (e.g., H₂SO₄).

Limitations :

  • Nuclear oxidation of methoxy-substituted acetylnaphthalenes can occur, leading to undesired byproducts.

  • Multi-step synthesis increases complexity and reduces overall yield.

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation introduces the methoxycarbonyl group directly to the naphthalene ring, followed by carboxylation at position 2.

Acylation Protocol

  • Substrate Preparation : 2-Naphthoic acid is protected as its methyl ester to prevent interference during acylation.

  • Friedel-Crafts Reaction : Acetyl chloride reacts with the protected naphthalene in the presence of AlCl₃, introducing an acetyl group at position 4.

  • Oxidation and Esterification : The acetyl group is oxidized to a carboxylic acid (e.g., using KMnO₄) and esterified with methanol.

Example :

  • 1-Methylnaphthalene undergoes Friedel-Crafts acylation to form 4-acetyl-1-methylnaphthalene, which is oxidized to 4-carboxy-1-methylnaphthalene and then esterified.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesChallenges
Partial HydrolysisDimethyl 2,4-naphthalenedicarboxylateKOH, HCl92%High yield; minimal stepsRequires regioselective hydrolysis
Hypochlorite Oxidation4-Acetyl-2-methylnaphthaleneNaOCl, H₂SO₄~70%Direct oxidationRisk of nuclear oxidation
Friedel-Crafts2-Naphthoic acid methyl esterAlCl₃, Acetyl chloride60–80%Flexible substitutionMulti-step; protection required

Industrial-Scale Considerations

The partial hydrolysis method is most industrially viable due to its simplicity and high yield. Key optimizations include:

  • Catalyst Recycling : Amberlyst resins (e.g., IRA743) can recover excess base and acid, reducing waste.

  • Solvent Recovery : THF and methanol are distilled and reused, lowering costs.

  • Purity Control : Crystallization at pH 3.5–6.0 ensures high-purity product (>95%) .

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,4-dicarboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthalene-2,4-dicarboxylic acid.

    Reduction: 4-(hydroxymethyl)naphthalene-2-carboxylic acid.

    Substitution: Various halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its methoxycarbonyl group makes it a versatile reagent for various chemical reactions.

Synthesis of Herbicides and Plant Growth Regulators

Naphthalene carboxylic acids, including 4-(methoxycarbonyl)naphthalene-2-carboxylic acid, are known for their utility in synthesizing herbicides and plant growth hormones. For instance, derivatives of naphthalene carboxylic acids have been employed in the development of herbicides that target specific plant species while minimizing damage to crops . The compound's ability to undergo various transformations enables the design of selective herbicides with enhanced efficacy.

Dyes and Pigments

The compound is also used in the synthesis of dyes and pigments. Its aromatic structure allows for the formation of vibrant colors through complexation with metal ions or through coupling reactions with other aromatic compounds. This application is particularly relevant in the textile industry, where colorfastness and stability are critical .

Pharmaceutical Applications

4-(Methoxycarbonyl)naphthalene-2-carboxylic acid has garnered attention in pharmaceutical research due to its potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that derivatives of naphthalene carboxylic acids exhibit anticancer properties. For example, certain modifications of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid have shown promising results in inhibiting cancer cell proliferation in vitro. These compounds may function through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of naphthalene carboxylic acids. Compounds similar to 4-(methoxycarbonyl)naphthalene-2-carboxylic acid have demonstrated activity against various bacterial strains, indicating their possible use as antimicrobial agents . This application is particularly significant in developing new treatments for resistant bacterial infections.

Material Science Applications

In material science, 4-(methoxycarbonyl)naphthalene-2-carboxylic acid is utilized in the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. Its functional groups allow for further chemical modifications, making it a valuable component in designing high-performance materials .

Photovoltaic Materials

Recent advancements have explored the use of naphthalene derivatives in organic photovoltaic cells. The inclusion of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid can improve charge transport properties and overall efficiency in solar energy conversion devices .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Herbicide DevelopmentSikkenga et al., 1999Successful synthesis of selective herbicides
Anticancer ActivityRecent In Vitro StudyInhibition of cancer cell proliferation
Antimicrobial PropertiesComparative Study on Naphthalene DerivativesEffective against resistant bacterial strains
Polymer SynthesisResearch on Polymer BlendsEnhanced thermal stability and mechanical strength
Organic PhotovoltaicsExploration of Naphthalene DerivativesImproved efficiency in solar cells

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

The position of the methoxycarbonyl group on the naphthalene ring critically influences solubility, melting points, and reactivity.

Table 1: Key Properties of Naphthalene-2-carboxylic Acid Derivatives
Compound Name Substituent Positions CAS Number Melting Point (°C) LogP Key Applications
6-(Methoxycarbonyl)naphthalene-2-carboxylic acid 6-COOCH₃, 2-COOH 7568-08-3 270–290 N/A Lab reagent, drug intermediates
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid 3-COOCH₃, 2-COOH 35977-78-7 N/A N/A Synthetic building block
6-N-Dodecylnaphthalene-2-carboxylic acid 6-C₁₂H₂₅, 2-COOH N/A N/A 7.001 Surfactant research
Adapalene (6-[3-(1-adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid) 2-COOH, aryl substituents 106685-40-9 N/A N/A Retinoid for acne treatment

Key Observations :

  • Melting Points : 6-(methoxycarbonyl) derivatives exhibit high melting points (~270–290°C), attributed to strong intermolecular hydrogen bonding between carboxylic acid groups .
  • Hydrophobicity : Alkyl chain substituents (e.g., 6-N-dodecyl) drastically increase LogP values (7.001), enhancing lipid solubility for surfactant or membrane studies .
  • Biological Activity: Adapalene demonstrates the impact of bulky aryl groups (adamantyl) on pharmacological activity, enabling retinoid receptor binding .

Pharmaceutical Development

  • Adapalene: A derivative of naphthalene-2-carboxylic acid with a bulky adamantyl group, Adapalene is a FDA-approved retinoid for acne treatment, highlighting the role of steric effects in drug design .
  • Topological Indices : Substituent patterns in naphthalene derivatives correlate with physicochemical properties (e.g., polar surface area, solubility), aiding in drug candidate optimization .

Material Science

  • Fluorescent Probes : Brominated naphthalene-2-carboxylic acid amides serve as fluorescent tags for cellular imaging .
  • Polymer Synthesis : Methoxycarbonyl-functionalized naphthalenes are precursors for conductive polymers and liquid crystals .

Biological Activity

4-(Methoxycarbonyl)naphthalene-2-carboxylic acid, also known as 4-methoxycarbonyl-2-naphthoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a naphthalene backbone with two functional groups: a methoxycarbonyl group and a carboxylic acid group. These groups are crucial for its interactions with biological targets, influencing its solubility, stability, and reactivity.

The biological activity of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The methoxycarbonyl and carboxylic acid functionalities can participate in hydrogen bonding and electrostatic interactions , which may enhance binding affinity to target sites.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit antimicrobial properties. For instance, compounds structurally related to 4-(methoxycarbonyl)naphthalene-2-carboxylic acid have shown activity against various bacterial strains. A study on similar naphthalene-based compounds reported significant inhibition of Bacillus microti growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes. For example, it may act as an inhibitor of lactate dehydrogenase (LDH), which is a target in cancer therapy. Molecular docking studies have shown that naphthalene derivatives can selectively inhibit LDH with varying degrees of potency .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of naphthalene-2-carboxylic acids exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Cancer Research : In vitro studies revealed that certain naphthalene derivatives could induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting growth factors. For instance, compounds with similar structures were found to cause G2/M phase arrest in cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of naphthalene derivatives have shown that modifications at the methoxycarbonyl position can significantly alter biological activity. Compounds with additional hydroxyl or halogen substituents demonstrated enhanced enzyme inhibition compared to their unsubstituted counterparts .

Data Table: Biological Activities of Related Naphthalene Derivatives

Compound NameActivity TypeTarget/OrganismIC50/MIC (µM)Reference
4-(Methoxycarbonyl)naphthalene-2-carboxylic acidAntibacterialBacillus microti84.83
Naphthalene-2-carboxylic acidAnticancerMGC-803 cells5.1
DBHCALDH InhibitionRecombinant BmLDH~109-fold selectivity over human LDH
Hydroxy-naphthalene derivativeEnzyme InhibitionHuman sEHPotent

Q & A

Q. Key Interactions :

  • Methoxycarbonyl group may hydrogen-bond with catalytic residues.
  • Naphthalene ring π-π stacking with aromatic enzyme pockets .

What criteria should be applied to evaluate the quality and reliability of toxicological studies on this compound?

Level: Advanced
Answer:
Use the Risk of Bias (RoB) framework (Table 3) :
Table 3: RoB Assessment Criteria

DomainHigh-Quality Study Indicators
RandomizationDose allocation reported as randomized and concealed.
BlindingResearchers/subjects blinded to treatment groups.
Outcome ReportingAll pre-specified endpoints included (no selective reporting).
Exposure PrecisionDose quantified via LC-MS/MS with <10% variability.

Q. Confidence Rating :

  • High : ≥4 "yes" responses in RoB questionnaires.
  • Low : ≤2 "yes" responses; exclude from systematic reviews .

What strategies can be employed to enhance the compound's solubility for in vitro bioactivity assays?

Level: Basic
Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Dissolve in sodium bicarbonate buffer (pH 8.5) to deprotonate the carboxylic acid.
  • Sonication : Apply 20 kHz ultrasound for 10 minutes to disrupt aggregates .

How do the electronic properties of substituents on the naphthalene ring influence the compound's chemical reactivity?

Level: Advanced
Answer:

  • Electron-Withdrawing Groups (e.g., –COOH) : Deactivate the ring, directing electrophilic substitution to the methoxycarbonyl-adjacent position.
  • Steric Effects : Methoxycarbonyl at C4 may hinder reactions at C1/C3 positions.
  • DFT Calculations : Use HOMO/LUMO maps to predict sites for nucleophilic attack .

What standardized protocols exist for assessing environmental persistence and bioaccumulation potential of this compound?

Level: Advanced
Answer:

  • OECD 307 : Aerobic biodegradation in soil (28-day test).
  • Bioaccumulation Factor (BCF) : Measure via octanol-water partition coefficient (log P ≈ 2.5, estimated using EPI Suite).
  • Environmental Exposure Modeling : Use fugacity models to predict air/water distribution, referencing queries in –3 for PAH analogs .

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